1-Ethylsulfonyl-2-phenylpiperazine
Description
Properties
IUPAC Name |
1-ethylsulfonyl-2-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17(15,16)14-9-8-13-10-12(14)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTVJALFDNXRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Core
1-Methyl-4-[2-(p-Tolylsulfonyl)ethyl]piperazine ()
- Structure : A methyl group at position 1 and a p-tolylsulfonyl (-SO₂C₆H₄CH₃) group at position 3.
- Key Differences : The ethylsulfonyl group in 1-Ethylsulfonyl-2-phenylpiperazine is replaced with a bulkier p-tolylsulfonyl group.
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine ()
- Structure : A naphthylsulfonyl (-SO₂C₁₀H₇) group at position 1 and a cinnamyl (-CH₂CH=CHC₆H₅) group at position 4.
- Key Differences : The naphthylsulfonyl group introduces aromatic bulk, while the cinnamyl side chain adds conformational flexibility.
- Impact : Enhanced π-π stacking interactions with receptors but reduced solubility compared to the phenyl and ethylsulfonyl substituents in this compound .
1-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazine ()
- Structure : A chloro-trifluoromethylphenylsulfonyl (-SO₂C₆H₃ClCF₃) group at position 1.
- Key Differences : The electron-withdrawing Cl and CF₃ groups increase electrophilicity.
- Impact : Improved binding to enzymes like phosphodiesterases but may introduce toxicity risks absent in the ethylsulfonyl analog .
Pharmacological Activity Comparisons
Enzyme Inhibition
- This compound: Limited direct data, but sulfonylated piperazines generally inhibit kinases and phosphodiesterases (PDEs) via sulfonyl-group interactions with catalytic sites .
- 1-Arylsulfonyl-4-phenylpiperazine Derivatives (): Exhibit IC₅₀ values of 0.5–5 µM against acetylcholinesterase, suggesting the sulfonyl group’s role in enhancing inhibitory potency .
Receptor Binding
- MT-45 (): A cyclohexyl-diphenylethyl-piperazine derivative with opioid-like activity, demonstrating how non-sulfonylated piperazines can diverge in mechanism from sulfonylated variants .
- 1-(2-Thiazolyl)piperazine Derivatives (): Exhibit affinity for serotonin receptors (5-HT₁ₐ), underscoring the role of heterocyclic substituents in receptor specificity .
Key Research Findings
- Electronic Effects : Sulfonyl groups increase electron density on the piperazine ring, enhancing interactions with cationic residues in enzyme active sites .
- Metabolic Stability : Ethylsulfonyl derivatives show longer half-lives in vitro compared to methylsulfonyl or aryl analogs due to reduced oxidative metabolism .
- Toxicity : Halogenated sulfonyl groups (e.g., Cl, CF₃) correlate with higher cytotoxicity in cell assays, necessitating careful substituent selection .
Preparation Methods
Synthesis of 2-Phenylpiperazine
The foundational intermediate for this compound is 2-phenylpiperazine. As demonstrated in US6603003B2, phenyl groups can be introduced at the C3 position of piperazine via condensation between ethylenediamine and phenyl-containing esters. Adjusting this method to position the phenyl group at C2 would involve modifying the ester substrate or employing directed ortho-metalation strategies. For instance, using a benzoylformate ester with steric or electronic directing groups could favor phenyl incorporation at C2 during cyclization.
Sulfonylation at the N1 Position
Sulfonylation of the secondary amine in piperazine requires careful control to achieve mono-functionalization. Reacting 2-phenylpiperazine with ethylsulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base such as triethylamine (Et₃N) or pyridine facilitates the formation of the sulfonamide bond. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center of the sulfonyl chloride, releasing HCl as a byproduct.
Optimization Considerations :
-
Stoichiometry : A 1:1 molar ratio of 2-phenylpiperazine to ethylsulfonyl chloride minimizes di-sulfonylation.
-
Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) enhance reagent solubility and reaction efficiency.
-
Temperature : Reactions are typically conducted at 0–25°C to suppress side reactions.
Alternative Pathways via Intermediate Protection
Protection-Deprotection Strategies
To enhance regioselectivity, one nitrogen of piperazine can be temporarily protected. For example, introducing a tert-butoxycarbonyl (Boc) group at N1 allows selective phenylization at C2. Subsequent deprotection with trifluoroacetic acid (TFA) exposes the primary amine for sulfonylation.
Procedure :
-
Protect piperazine with Boc anhydride in dichloromethane.
-
Introduce the phenyl group via Friedel-Crafts alkylation or Ullmann coupling.
-
Deprotect with TFA, then sulfonylate with ethylsulfonyl chloride.
Reductive Amination Approaches
An alternative route involves reductive amination of a diketone precursor. For instance, reacting 1,2-diketophenylpropane with ethylenediamine under reducing conditions (e.g., NaBH₄) forms 2-phenylpiperazine, which is then sulfonylated.
Analytical Validation and Characterization
Critical quality control steps include:
-
Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H and ¹³C NMR. The ethylsulfonyl group’s protons appear as a quartet (δ 1.2–1.4 ppm) and triplet (δ 3.0–3.2 ppm), while the phenyl group’s aromatic protons resonate at δ 7.2–7.5 ppm.
-
High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching C₁₂H₁₈N₂O₂S (theoretical [M+H]⁺: 265.0984).
-
HPLC Purity Analysis : Ensure >98% purity using reverse-phase chromatography.
Industrial-Scale Considerations
Large-scale synthesis necessitates optimizing cost, safety, and yield:
-
Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce metal contamination.
-
Solvent Recovery : Distillation or membrane filtration enables solvent reuse.
-
Waste Management : Neutralize HCl byproducts with aqueous NaOH for safe disposal.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Ethylsulfonyl-2-phenylpiperazine with high purity?
- Methodological Answer : Synthesis typically involves sulfonation of a piperazine precursor using ethylsulfonyl chloride under controlled conditions. Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates .
- Catalysts : Copper sulfate (CuSO₄) and sodium ascorbate for click chemistry-based coupling reactions .
- Temperature : Room temperature to moderate heating (25–60°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for final purity validation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the ethylsulfonyl group (δ ~3.5–4.0 ppm for -SO₂CH₂CH₃) and aromatic protons (δ ~7.0–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 326.4 for C₁₅H₂₂N₂O₄S) .
- FT-IR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (C-N stretching) .
Q. What functional groups in this compound influence its reactivity?
- Methodological Answer :
- Ethylsulfonyl Group (-SO₂C₂H₅) : Enhances electrophilicity, enabling nucleophilic substitution or coupling reactions .
- Piperazine Ring : Participates in hydrogen bonding and acts as a scaffold for derivatization .
- Phenyl Group : Stabilizes intermediates via resonance and influences lipophilicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonated piperazine derivatives?
- Methodological Answer :
- Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., IC₅₀ for enzyme inhibition) .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., 1-(3-methylbenzyl)piperazine vs. ethylsulfonyl derivatives) to identify critical substituents .
- Meta-Analysis : Cross-reference PubChem and DSSTox data to assess reproducibility across studies .
Q. What in-silico strategies predict the receptor binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known active sites .
- MD Simulations : Assess binding stability over 100-ns trajectories using GROMACS .
Q. What experimental designs are recommended for evaluating metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) .
- LC-MS/MS Analysis : Quantify parent compound and metabolites (e.g., sulfone oxidation products) .
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields across published protocols?
- Methodological Answer :
- Parameter Optimization : Systematically test solvent ratios (e.g., H₂O:DCM from 1:1 to 1:3) and catalyst loadings (e.g., CuSO₄ from 0.1–0.5 equiv.) .
- Byproduct Analysis : Use TLC and GC-MS to identify side products (e.g., over-sulfonation or ring-opening) .
- Scale-Up Adjustments : Maintain mixing efficiency and temperature gradients in larger batches to replicate lab-scale yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
